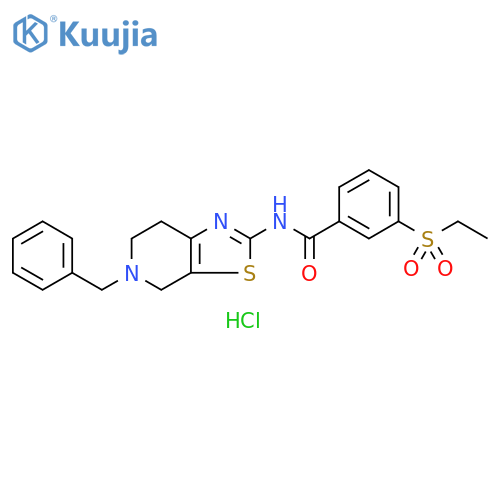

Cas no 1189958-26-6 (N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride)

1189958-26-6 structure

商品名:N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride

N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride

- Benzamide, 3-(ethylsulfonyl)-N-[4,5,6,7-tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]-, hydrochloride (1:1)

- AKOS026681261

- N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-ethylsulfonylbenzamide;hydrochloride

- F2093-0773

- N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride

- N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride

- 1189958-26-6

-

- インチ: 1S/C22H23N3O3S2.ClH/c1-2-30(27,28)18-10-6-9-17(13-18)21(26)24-22-23-19-11-12-25(15-20(19)29-22)14-16-7-4-3-5-8-16;/h3-10,13H,2,11-12,14-15H2,1H3,(H,23,24,26);1H

- InChIKey: QBZUTJRZLBBMOI-UHFFFAOYSA-N

- ほほえんだ: N(C1=NC2CCN(CC3C=CC=CC=3)CC=2S1)C(C1C=CC=C(S(=O)(=O)CC)C=1)=O.Cl

計算された属性

- せいみつぶんしりょう: 477.0947617g/mol

- どういたいしつりょう: 477.0947617g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 690

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2093-0773-5μmol |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2093-0773-3mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2093-0773-15mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2093-0773-5mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2093-0773-2μmol |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2093-0773-10μmol |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2093-0773-10mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2093-0773-20μmol |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2093-0773-25mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2093-0773-100mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |

1189958-26-6 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

1189958-26-6 (N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 857369-11-0(2-Oxoethanethioamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬